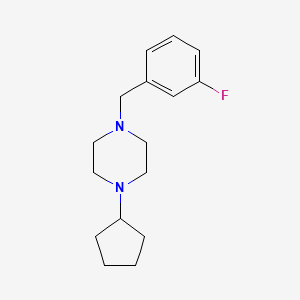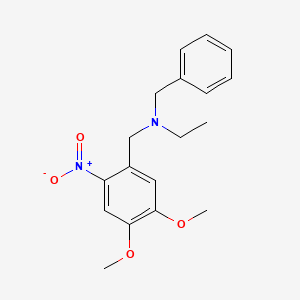![molecular formula C15H15ClO5 B5785860 methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been reported to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it has been reported to exhibit its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been reported to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and physiological effects:
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. It has also been reported to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. It has been reported to exhibit significant biological activities, making it an attractive compound for studying various diseases. However, there are also some limitations associated with this compound. Its mechanism of action is not fully understood, and its potential side effects have not been thoroughly investigated.
Direcciones Futuras
There are several future directions for the study of methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, to gain a better understanding of how it exerts its biological activities. Additionally, further studies are needed to investigate its potential side effects and toxicity, to ensure its safety for use in humans.
Métodos De Síntesis
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can be synthesized by reacting 6-chloro-2-hydroxy-4-propylcoumarin with methyl chloroacetate in the presence of a base. The reaction proceeds via an esterification reaction, resulting in the formation of the desired product. This synthesis method has been reported in several scientific publications, and the purity of the product can be confirmed using various analytical techniques.
Aplicaciones Científicas De Investigación
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Several scientific studies have investigated the mechanism of action of this compound, and its potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
methyl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-3-4-9-5-14(17)21-12-7-13(11(16)6-10(9)12)20-8-15(18)19-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIISVZGAHJUDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)
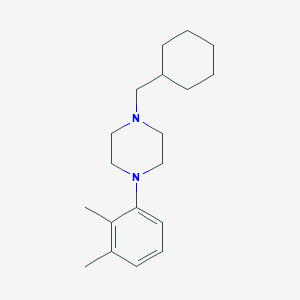
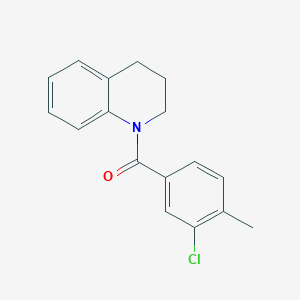
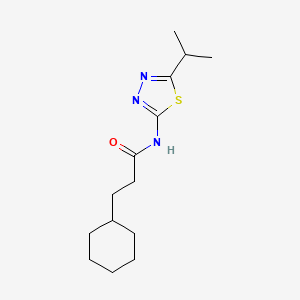
![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)

